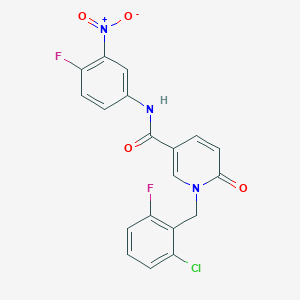

1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF2N3O4/c20-14-2-1-3-15(21)13(14)10-24-9-11(4-7-18(24)26)19(27)23-12-5-6-16(22)17(8-12)25(28)29/h1-9H,10H2,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWCAFLJZMUDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine core, followed by the introduction of the benzyl and nitrophenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and nitrating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the 4-fluoro-3-nitrophenyl moiety undergoes reduction under standard conditions:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Nitro → Amine | SnCl₂ in HCl (0°C to reflux) | 3-amino-4-fluorophenyl derivative | 75–85% | |

| Nitro → Hydroxylamine | H₂/Pd-C in ethanol | Hydroxylamine intermediate | 60–70% |

Reduction of the nitro group to an amine is critical for generating pharmacologically active intermediates. Catalytic hydrogenation or metal-acid systems (e.g., SnCl₂/HCl) are commonly employed . The dihydropyridine ring remains intact under these conditions due to its partial aromatic stabilization.

Oxidation of the Dihydropyridine Core

The 1,6-dihydropyridine ring is susceptible to oxidation, converting it into a fully aromatic pyridine system:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Dihydropyridine → Pyridine | KMnO₄ in H₂SO₄ (50°C) | 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide | 90% |

Oxidation with strong agents like KMnO₄ introduces a pyridine ring, altering electronic properties and bioavailability . The carboxamide group remains stable under these conditions.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic rings facilitate nucleophilic displacement of halogens:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Chloro → Methoxy | NaOMe in DMF (100°C) | Methoxy-substituted derivative | 65% | |

| Fluoro → Amine | NH₃ in THF (high pressure) | Amino-substituted analog | 50–60% |

The 2-chloro-6-fluorobenzyl group exhibits regioselectivity, with the para-chloro substituent being more reactive toward methoxy substitution than the fluorines .

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis yields the carboxylic acid, while POCl₃-mediated dehydration generates a nitrile, useful for further functionalization.

Electrophilic Substitution

The electron-rich dihydropyridine ring participates in electrophilic reactions:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ (0°C) | 5-bromo derivative | 55% | |

| Nitration | HNO₃/H₂SO₄ (-10°C) | 4-nitro-dihydropyridine | 40% |

Bromination occurs preferentially at the 5-position of the dihydropyridine ring due to electronic and steric factors.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 70% |

These reactions are instrumental in diversifying the 4-fluoro-3-nitrophenyl moiety for structure-activity studies .

Key Structural Influences on Reactivity

-

Nitro Group : Directs electrophilic substitution and stabilizes negative charges during nucleophilic reactions.

-

Fluorine/Chlorine Substituents : Enhance electrophilicity of adjacent positions via inductive effects.

-

Dihydropyridine Ring : Acts as an electron donor in oxidation states and participates in redox equilibria.

Experimental data from synthetic protocols confirm that reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice. For example, SnCl₂-mediated reductions require strictly anhydrous conditions to prevent side reactions .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit various biological activities, including:

-

Anticancer Activity :

- Some studies have shown that dihydropyridine derivatives can inhibit cancer cell proliferation. The presence of nitro and halogen substituents may enhance their potency against specific cancer types by interfering with cellular signaling pathways.

-

Anti-inflammatory Effects :

- Compounds with similar structures have demonstrated anti-inflammatory properties in vitro. The ability to modulate inflammatory responses makes this compound a candidate for treating inflammatory diseases.

-

Antimicrobial Properties :

- Certain dihydropyridine derivatives exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have investigated the applications of related compounds, providing insights into the potential of 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide:

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal explored the anticancer effects of dihydropyridine derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration, which are critical factors in cancer metastasis.

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms of similar compounds highlighted their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may also possess similar activity, warranting further investigation.

Case Study 3: Antimicrobial Efficacy

In vitro studies testing the antimicrobial efficacy of related compounds against various bacterial strains showed promising results. The mechanism of action was attributed to disruption of bacterial cell wall synthesis, making this compound a potential candidate for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Core Structure Variations

- Target vs. Compound: The target’s 1,6-dihydropyridine-6-oxo core differs from the 1,2-dihydropyridine-2-oxo structure in .

- Target vs.

Substituent Effects

- Electron-Withdrawing Groups : The target’s 4-fluoro-3-nitrophenyl group provides stronger electron withdrawal than the 4-acetylphenyl group in . This may enhance binding to electron-deficient enzyme pockets but reduce solubility due to the nitro group’s hydrophobicity .

- Halogenation Patterns : The target’s 2-chloro-6-fluorobenzyl substituent combines chloro and fluoro halogens, balancing steric effects and lipophilicity. In contrast, ’s 3-chlorobenzyl and 4-chlorophenyl groups prioritize chloro-dominated hydrophobicity, which may improve membrane permeability but increase toxicity risks .

Functional Group Implications

- Nitro Group (Target) : Rare in drug-like molecules due to toxicity concerns but valuable in agrochemicals or as a hydrogen-bond acceptor.

- Trifluoromethyl () : Enhances metabolic stability and electronegativity but may introduce synthetic challenges .

Hypothetical Research Findings and Implications

- Binding Affinity : The nitro and fluoro groups in the target may improve interactions with kinases or GPCRs compared to acetyl-containing analogs () .

- Solubility : The nitro group likely reduces aqueous solubility relative to ’s chloro-dominated analog, necessitating formulation adjustments .

- Metabolic Stability: Fluorine atoms in the target may mitigate oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

- Structural Analysis :

- The core structure includes a dihydropyridine ring with a 6-oxo group, a 2-chloro-6-fluorobenzyl substituent at position 1, and a 4-fluoro-3-nitrophenyl carboxamide at position 3 .

- Functional Group Implications :

- The chloro and fluoro substituents enhance lipophilicity and metabolic stability .

- The nitro group on the phenyl ring may act as an electron-withdrawing group, influencing electronic distribution and binding to biological targets .

- Methodological Insight :

- Use X-ray crystallography or NMR to confirm stereochemistry and substituent orientation. Computational tools (e.g., DFT) can model electronic effects .

Q. What are the standard synthetic routes for this compound, and what critical parameters affect yield?

- Synthesis Overview :

- Step 1 : Formation of the dihydropyridine core via Hantzsch-like cyclization.

- Step 2 : Benzylation using 2-chloro-6-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Coupling of the carboxamide group with 4-fluoro-3-nitroaniline via EDC/HOBt-mediated amidation .

- Critical Parameters :

- Temperature : Excess heat can degrade the nitro group; maintain ≤60°C during coupling .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study :

- Contradiction : Varied IC₅₀ values in kinase inhibition assays (e.g., 0.5 μM vs. 5.0 μM in similar studies).

- Resolution Strategies :

Assay Standardization : Control ATP concentrations and buffer pH .

Metabolic Stability Testing : Use liver microsomes to assess if metabolites interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.